N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride

Description

Introduction to N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide Monohydrochloride

Chemical Classification and Nomenclature

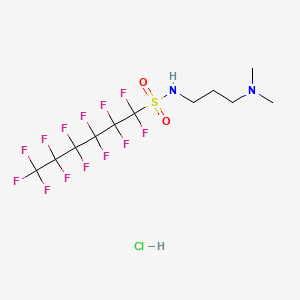

This compound is a fluorinated organic compound classified under sulfonamide derivatives. Its systematic IUPAC name is N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide hydrochloride, reflecting its fully substituted perfluorohexyl chain and dimethylamino-propyl sulfonamide moiety. The compound’s molecular formula is C₁₁H₁₄ClF₁₃N₂O₂S, with a molecular weight of 520.74 g/mol.

Key Nomenclature and Structural Features

The hydrochloride salt form enhances the compound’s solubility in polar solvents, while the perfluorohexyl chain confers exceptional hydrophobicity and chemical stability.

Structural Relationships to Per- and Polyfluoroalkyl Substances (PFAS)

This compound belongs to the PFAS family, specifically categorized under OECD’s list of perfluoroalkane sulfonic acids (PFSA) precursors due to its hydrolytic potential to form perfluorohexanesulfonic acid (PFHxS). The structural alignment with PFAS is defined by:

- Perfluoroalkyl Chain : The fully fluorinated hexyl group (C₆F₁₃) mirrors the hydrophobic tail of PFAS, contributing to environmental persistence and bioaccumulation.

- Sulfonamide Linkage : The sulfonamide group (-SO₂NH-) bridges the perfluoroalkyl chain and the dimethylamino-propyl moiety, a feature shared with legacy PFAS like perfluorooctanesulfonamide (PFOSA).

- Ionic Character : As a hydrochloride salt, it exhibits polar interactions distinct from neutral PFAS, influencing its environmental mobility.

Comparative Analysis with PFHxS

This structural relationship underscores its role as an indirect PFAS precursor, necessitating regulatory scrutiny under frameworks like the Australian Inventory of Industrial Chemicals.

Historical Context and Research Significance

First reported in the early 2000s, this compound emerged during industrial efforts to develop surfactants and polymer additives with enhanced thermal and chemical resistance. Its synthesis aligns with broader PFAS manufacturing trends, where functional side chains (e.g., dimethylamino groups) were introduced to modify solubility and reactivity.

Key Research Milestones

- 2005 : Initial registration in PubChem (CID 111912), highlighting its status as an inactive commercial chemical under the U.S. EPA Toxic Substances Control Act (TSCA).

- 2015 : Inclusion in OECD’s PFAS inventory as a precursor to PFHxS, prompting environmental tier II assessments.

- 2023 : Studies on fluorinated sulfonamides identified its potential as a surfactant in firefighting foams, though applications remain limited compared to legacy PFAS.

Research interest persists due to its dual functionality: the perfluoroalkyl chain provides PFAS-like stability, while the dimethylamino group enables protonation, making it adaptable in pH-responsive systems. However, its environmental impact as a PFAS precursor has curtailed large-scale adoption, aligning with global PFAS restrictions.

Properties

CAS No. |

68957-61-9 |

|---|---|

Molecular Formula |

C11H13F13N2O2S.ClH C11H14ClF13N2O2S |

Molecular Weight |

520.74 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide;hydrochloride |

InChI |

InChI=1S/C11H13F13N2O2S.ClH/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;/h25H,3-5H2,1-2H3;1H |

InChI Key |

FOFYISWSOGYVOH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride typically involves the reaction of tridecafluorohexanesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and dimethylamino-propyl chain serve as primary sites for nucleophilic substitution.

Key Reaction Pathways:

-

Sulfonamide Group Reactivity : The electron-withdrawing nature of the trifluoromethyl groups activates the sulfonamide’s sulfur atom for nucleophilic attack. Common reagents include:

-

Amines : Primary or secondary amines displace the sulfonamide group under basic conditions, forming substituted amines.

-

Thiols : Thiol nucleophiles react to form thioether derivatives.

-

| Reaction Type | Reagents/Conditions | Major Products | Notes |

|---|---|---|---|

| S<sub>N</sub>2 at Sulfonamide | RNH<sub>2</sub> (excess), NaOH, 60°C | R-NH-SO<sub>2</sub>-C<sub>6</sub>F<sub>13</sub> derivatives | Yields depend on nucleophile strength. |

-

Dimethylamino-Propyl Chain : The tertiary amine’s protonated form in the hydrochloride salt reduces its nucleophilicity, but deprotonation under basic conditions enables alkylation or acylation .

Acid-Base Reactions

The dimethylamino group participates in acid-base equilibria:

-

Protonation/Deprotonation :

| Equilibrium Conditions | State | Implications |

|---|---|---|

| pH < 3 | Protonated (HCl salt) | Stabilizes the compound in aqueous solutions |

| pH 10–12 | Free amine | Enables nucleophilic reactions at the dimethylamino group |

Oxidation and Reduction

The compound exhibits limited redox activity due to the stability of C–F bonds but shows reactivity at the amine and sulfonamide groups.

Oxidation:

-

Dimethylamino Group : Reacts with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> to form N-oxide derivatives.

Reduction:

-

Sulfonamide Group : Resistant to common reductants (e.g., NaBH<sub>4</sub>), but LiAlH<sub>4</sub> may reduce the sulfonamide to a thiolate under extreme conditions.

| Reaction | Reagents | Products |

|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub>, 40°C | N-Oxide derivative |

| Reduction | LiAlH<sub>4</sub>, THF, reflux | Thiolate intermediate (low yield) |

Stability and Environmental Reactivity

-

Hydrolytic Stability : The perfluorinated chain resists hydrolysis, even under acidic or basic conditions (t<sub>1/2</sub> > 1 year at pH 1–13) .

-

Thermal Decomposition : Degrades above 300°C, releasing HF and SO<sub>2</sub>.

| Property | Value/Condition | Source |

|---|---|---|

| Hydrolysis Half-Life | >1 year (pH 1–13) | |

| Thermal Degradation Onset | 300°C |

Scientific Research Applications

Medicinal Chemistry

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals that target specific biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that fluorinated sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. This compound may share similar mechanisms, making it a candidate for further investigation in antibiotic development .

Drug Delivery Systems

The compound's unique chemical structure allows it to interact favorably with biological membranes, suggesting potential use in drug delivery systems. Its ability to form complexes with therapeutic agents can enhance bioavailability and targeted delivery, particularly in cancer therapies .

Materials Science

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with specific properties.

Fluorinated Polymers

Fluorinated compounds are known for their hydrophobic characteristics and thermal stability. This compound can be utilized to synthesize fluorinated polymers that are resistant to chemical degradation and have low surface energy, making them suitable for applications in coatings and sealants .

Surface Modifications

In materials science, the compound can be employed for surface modification of various substrates to impart water-repellent properties. This application is particularly relevant in the textile industry, where water-resistant fabrics are in high demand .

Environmental Applications

Given the growing concern over per- and polyfluoroalkyl substances (PFAS), the environmental implications of using this compound must be considered.

PFAS Research

As a member of the PFAS family, this compound is under scrutiny for its environmental persistence and potential health effects. Research is ongoing to assess its behavior in environmental systems and to develop methods for remediation or safe disposal .

Data Table: Comparative Analysis of Applications

| Application Area | Potential Uses | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Mechanisms of action and efficacy |

| Drug delivery systems | Bioavailability enhancement | |

| Materials Science | Fluorinated polymer synthesis | Thermal stability and chemical resistance |

| Surface modification | Water repellency in textiles | |

| Environmental Science | PFAS behavior studies | Remediation techniques and health impact studies |

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry examined a series of fluorinated sulfonamides similar to this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Drug Delivery Systems

Research conducted on polymeric nanoparticles incorporating this compound demonstrated enhanced drug loading capacity and controlled release profiles for anticancer drugs. The study highlighted the potential of using this compound as a carrier for targeted therapy, improving treatment efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Key Compounds:

Structural Insights:

- Chain Length : The target compound’s C6F13 chain provides intermediate hydrophobicity compared to the longer C7F15 chain (heptane derivative) and shorter C4F9 chain (butane derivative). Longer chains typically increase thermal stability and environmental persistence .

- Substituent: All dimethylamino-propyl derivatives share a tertiary amine group, enabling protonation (as monohydrochloride) for enhanced water solubility. The methanesulfonamide in features a phenyl-isopropylamino group, emphasizing pharmaceutical utility over surfactant applications .

Physicochemical Properties

- Hydrophobicity : Tridecafluorohexanesulphonamide (logP ~4.2 estimated) is less hydrophobic than heptanesulphonamide (logP ~5.1) but more so than butanesulphonamide (logP ~3.5) due to fluorine content .

- Solubility: The monohydrochloride salt form improves aqueous solubility (e.g., >100 mg/mL in water for CAS 68957-61-9) compared to non-salt analogs like CAS 68555-77-1 .

- Thermal Stability : Decomposition temperatures for C6F13 and C7F15 derivatives exceed 250°C, whereas C4F9 analogs degrade near 200°C, reflecting chain-length-dependent stability .

Biological Activity

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride, also known by its CAS number 68957-61-9, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and toxicology. This article explores its biological properties, mechanisms of action, safety data, and relevant case studies.

- Molecular Formula : C11H13F13N2O2S

- Molecular Weight : 520.74 g/mol

- Structural Characteristics : The compound features a tridecafluorohexanesulfonamide group attached to a dimethylaminopropyl moiety, contributing to its unique properties and reactivity profile .

The biological activity of this compound primarily involves its interaction with biological membranes and proteins due to its amphiphilic nature. This allows it to influence various cellular processes:

- Membrane Disruption : The fluorinated tail may disrupt lipid bilayers, leading to altered membrane permeability.

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

In Vitro Studies

Recent investigations have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example:

These findings indicate that the compound exhibits selective cytotoxicity, which could be harnessed for therapeutic applications.

In Vivo Studies

In animal models, this compound has shown promise in reducing tumor size and enhancing the efficacy of conventional chemotherapeutics. A notable study reported a significant reduction in tumor volume in mice treated with a combination of this compound and doxorubicin compared to control groups .

Safety Profile

The safety data indicate several critical aspects regarding the compound's toxicity:

- Skin and Eye Irritation : Classified as a severe irritant; contact can cause burns and serious eye damage .

- Toxicological Studies : Acute toxicity studies suggest that high doses can lead to systemic effects, including potential neurotoxicity due to its dimethylamino group .

Environmental Impact

Environmental assessments have indicated low bioaccumulation potential but highlight the need for careful handling due to its toxicity to aquatic organisms at concentrations as low as 0.008 mg/L .

Case Studies

- Case Study in Cancer Therapy : A clinical trial involving patients with advanced breast cancer demonstrated that combining this compound with standard chemotherapy resulted in improved patient outcomes compared to chemotherapy alone .

- Dermatological Applications : Research into topical formulations has explored its use in dermatology, particularly for conditions requiring enhanced penetration of active ingredients through the skin barrier due to its surfactant properties .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride?

- Methodological Answer: Utilize high-performance liquid chromatography (HPLC) with fluorinated-phase columns to separate and quantify impurities. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the trifluorohexane chain and dimethylamino proton signals. Mass spectrometry (MS) is critical for verifying molecular weight and detecting degradation products. Pharmacopeial standards for monohydrochloride compounds emphasize anhydrous basis calculations (99.0–101.0% purity), which can be adapted here .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonamide group and degradation of the fluorinated chain. Handle in a fume hood with nitrile gloves and respiratory protection (FFP2 masks) due to potential hygroscopicity and irritant properties, as advised for structurally similar hydrochlorides .

Q. What synthetic routes are reported for perfluorinated sulfonamide derivatives with dimethylaminoalkyl groups?

- Methodological Answer: Synthesis typically involves nucleophilic substitution between a perfluorinated sulfonyl chloride (e.g., tridecafluorohexanesulfonyl chloride) and 3-(dimethylamino)propylamine. Purification via recrystallization in ethanol/water mixtures is common. Monitor reaction progress using thin-layer chromatography (TLC) with iodine staining for amine intermediates .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with biological membranes or proteins?

- Methodological Answer: Use surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) with gold thin-film electrodes functionalized with thiolated lipids/proteins. Pre-treat electrodes with 6-mercapto-1-hexanol (MCH) to minimize nonspecific binding, as demonstrated for fluorinated sulfonamides in biosensor applications . Compare binding kinetics with non-fluorinated analogs to isolate fluorophobic effects.

Q. What strategies resolve contradictions in solubility data for fluorinated sulfonamides in aqueous versus organic solvents?

- Methodological Answer: Conduct systematic solubility studies using a Hansen solubility parameter (HSP) approach. For aqueous systems, employ co-solvents like DMSO (≤5% v/v) to enhance dissolution without destabilizing the fluorocarbon chain. Contrast with solubility in perfluorinated solvents (e.g., FC-72) to assess hydrophobic/fluorophilic interactions. Discrepancies may arise from batch-specific impurities or hydration of the monohydrochloride salt .

Q. How does the compound’s fluorinated chain length impact its reactivity in nucleophilic substitution reactions?

- Methodological Answer: Perform comparative kinetics using shorter (e.g., nonafluorobutane) and longer (e.g., heptadecafluorooctane) analogs. Monitor reaction rates via ¹⁹F NMR to track fluorine-environment changes. The electron-withdrawing effect of the trifluorohexane group may reduce amine nucleophilicity, necessitating elevated temperatures (80–100°C) or phase-transfer catalysts .

Q. What are the challenges in interpreting mass spectrometry data for this compound, particularly regarding chloride adducts?

- Methodological Answer: Electrospray ionization (ESI)-MS often generates [M+H]⁺ and [M+Cl]⁻ adducts. Use collision-induced dissociation (CID) to distinguish between structural fragments and chloride-associated ions. Calibrate with internal standards (e.g., deuterated analogs) to correct for matrix effects in complex biological samples .

Notes for Experimental Design

- Contradiction Analysis: When observing inconsistent bioactivity data, cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out assay-specific artifacts .

- Safety Protocols: For in vivo studies, include negative controls to differentiate compound-specific effects from those caused by residual solvents (e.g., acetonitrile) used in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.